molecular formula C9H8N2O B12337060 8-amino-8aH-isoquinolin-3-one

8-amino-8aH-isoquinolin-3-one

Cat. No.: B12337060
M. Wt: 160.17 g/mol
InChI Key: MCXPHBHIRVOOPU-UHFFFAOYSA-N
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Description

8-Amino-8aH-isoquinolin-3-one is a nitrogen-containing heterocyclic compound It is a derivative of isoquinoline, which is a significant structure in many natural products, functional materials, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For example, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of metal catalysts, such as palladium or copper, and specific reaction conditions to ensure efficient cyclization and functionalization of the isoquinoline ring .

Chemical Reactions Analysis

Types of Reactions

8-Amino-8aH-isoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

8-Amino-8aH-isoquinolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: Isoquinoline derivatives, including this compound, have shown potential as therapeutic agents.

    Industry: This compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 8-amino-8aH-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and enzyme inhibition studies . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

8-amino-8aH-isoquinolin-3-one

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5,7H,10H2

InChI Key

MCXPHBHIRVOOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)N=CC2C(=C1)N

Origin of Product

United States

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